molecular formula C12H12N2O4 B15208983 Methyl 2-amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoate CAS No. 371251-37-5

Methyl 2-amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoate

Cat. No.: B15208983
CAS No.: 371251-37-5
M. Wt: 248.23 g/mol
InChI Key: RTELUXAULALPQS-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methoxy-5-(oxazol-5-yl)benzoate is a complex organic compound featuring an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-methoxy-5-(oxazol-5-yl)benzoate typically involves multi-step organic reactions One common method starts with the preparation of the oxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-methoxy-5-(oxazol-5-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 2-amino-4-methoxy-5-(oxazol-5-yl)benzoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-methoxy-5-(oxazol-5-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and functional groups play a crucial role in binding to these targets, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-methoxybenzoate
  • Methyl 2-amino-5-methoxybenzoate
  • Methyl 4-amino-2-methoxybenzoate

Uniqueness

Methyl 2-amino-4-methoxy-5-(oxazol-5-yl)benzoate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

371251-37-5

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 2-amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoate

InChI

InChI=1S/C12H12N2O4/c1-16-10-4-9(13)7(12(15)17-2)3-8(10)11-5-14-6-18-11/h3-6H,13H2,1-2H3

InChI Key

RTELUXAULALPQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=CN=CO2)C(=O)OC)N

Origin of Product

United States

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